molecular formula C9H20O4S B14435708 Methanesulfonic acid--2-cyclohexylethan-1-ol (1/1) CAS No. 75646-21-8

Methanesulfonic acid--2-cyclohexylethan-1-ol (1/1)

Cat. No.: B14435708
CAS No.: 75646-21-8
M. Wt: 224.32 g/mol
InChI Key: CQYYJFNIJYPUEB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid–2-cyclohexylethan-1-ol (1/1) typically involves the direct reaction of methanesulfonic acid with 2-cyclohexylethan-1-ol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

CH3SO3H+C8H16OCH3SO3C8H16O\text{CH}_3\text{SO}_3\text{H} + \text{C}_8\text{H}_{16}\text{O} \rightarrow \text{CH}_3\text{SO}_3\text{C}_8\text{H}_{16}\text{O} CH3​SO3​H+C8​H16​O→CH3​SO3​C8​H16​O

Industrial Production Methods

Industrial production of methanesulfonic acid–2-cyclohexylethan-1-ol (1/1) involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid–2-cyclohexylethan-1-ol (1/1) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonates and alcohol derivatives.

    Reduction: Reduction reactions can convert the compound into simpler alcohols and sulfonic acid derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions include sulfonates, alcohol derivatives, and substituted compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methanesulfonic acid–2-cyclohexylethan-1-ol (1/1) has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: Explored for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methanesulfonic acid–2-cyclohexylethan-1-ol (1/1) involves its interaction with molecular targets through various pathways. The compound can act as a proton donor due to the presence of methanesulfonic acid, facilitating acid-catalyzed reactions. Additionally, the cyclohexylethanol moiety can interact with biological molecules, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonic acid: A strong acid with similar properties but lacks the cyclohexylethanol component.

    2-Cyclohexylethan-1-ol: An alcohol with similar structural features but without the acidic properties of methanesulfonic acid.

Uniqueness

Methanesulfonic acid–2-cyclohexylethan-1-ol (1/1) is unique due to the combination of acidic and alcohol functionalities, providing a versatile compound with distinct chemical and physical properties. This combination allows it to participate in a wide range of chemical reactions and applications .

Properties

CAS No.

75646-21-8

Molecular Formula

C9H20O4S

Molecular Weight

224.32 g/mol

IUPAC Name

2-cyclohexylethanol;methanesulfonic acid

InChI

InChI=1S/C8H16O.CH4O3S/c9-7-6-8-4-2-1-3-5-8;1-5(2,3)4/h8-9H,1-7H2;1H3,(H,2,3,4)

InChI Key

CQYYJFNIJYPUEB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.C1CCC(CC1)CCO

Origin of Product

United States

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